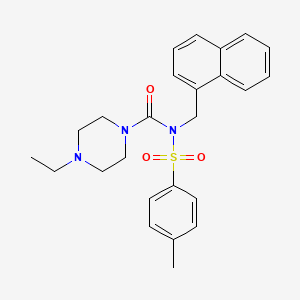
カルバニド;1,2,3,4,5-ペンタメチルシクロペンタン;ルテニウム(2+)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Carbanide;1,2,3,4,5-pentamethylcyclopentane;ruthenium(2+) is a fascinating organometallic compound that has garnered significant interest in the scientific community This compound is known for its unique structure, which includes a ruthenium ion coordinated to a pentamethylcyclopentane ligand
科学的研究の応用
Carbanide;1,2,3,4,5-pentamethylcyclopentane;ruthenium(2+) has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic synthesis reactions, including hydrogenation and polymerization.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for drug development and biochemical studies.
Medicine: Research is ongoing into its potential use in cancer therapy due to its ability to interact with DNA and other cellular components.
Industry: It is used in the development of new materials and as a catalyst in industrial chemical processes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Carbanide;1,2,3,4,5-pentamethylcyclopentane;ruthenium(2+) typically involves the reaction of ruthenium precursors with 1,2,3,4,5-pentamethylcyclopentadiene. One common method includes the use of ruthenium trichloride (RuCl3) as a starting material, which is reacted with 1,2,3,4,5-pentamethylcyclopentadiene in the presence of a reducing agent such as sodium borohydride (NaBH4). The reaction is usually carried out in an inert atmosphere to prevent oxidation and at elevated temperatures to ensure complete reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Industrial production would also focus on ensuring safety and cost-effectiveness.
化学反応の分析
Types of Reactions
Carbanide;1,2,3,4,5-pentamethylcyclopentane;ruthenium(2+) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to higher oxidation states of ruthenium.
Reduction: It can be reduced to lower oxidation states or even to metallic ruthenium.
Substitution: Ligand substitution reactions are common, where the pentamethylcyclopentane ligand can be replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and oxygen (O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Ligand substitution reactions typically require the presence of other ligands such as phosphines or amines under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state ruthenium complexes, while reduction could produce lower oxidation state complexes or metallic ruthenium.
作用機序
The mechanism by which Carbanide;1,2,3,4,5-pentamethylcyclopentane;ruthenium(2+) exerts its effects involves its ability to coordinate with various ligands and substrates. The ruthenium ion acts as a central metal atom that can form stable complexes with a wide range of ligands. This coordination ability allows the compound to participate in various catalytic cycles and biochemical interactions. The molecular targets and pathways involved depend on the specific application, such as catalysis or drug interaction.
類似化合物との比較
Similar Compounds
Carbanide;1,2,3,4,5-pentamethylcyclopentane;thorium: This compound has a similar structure but with thorium instead of ruthenium.
1,2,3,4,5-Pentamethylcyclopentadiene: This is the ligand used in the synthesis of the ruthenium complex.
Uniqueness
Carbanide;1,2,3,4,5-pentamethylcyclopentane;ruthenium(2+) is unique due to its combination of a ruthenium ion with a pentamethylcyclopentane ligand This combination imparts specific catalytic and biochemical properties that are not observed in similar compounds with different metal centers
特性
CAS番号 |
84821-53-4 |
|---|---|
分子式 |
C22H36Ru |
分子量 |
401.6 |
IUPAC名 |
carbanide;1,2,3,4,5-pentamethylcyclopentane;ruthenium(2+) |
InChI |
InChI=1S/2C10H20.2CH3.Ru/c2*1-6-7(2)9(4)10(5)8(6)3;;;/h2*6-10H,1-5H3;2*1H3;/q;;2*-1;+2 |
SMILES |
[CH3-].[CH3-].CC1C(C(C(C1C)C)C)C.CC1C(C(C(C1C)C)C)C.[Ru+2] |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-[2-(6-fluoro-1-methyl-1H-1,3-benzodiazol-2-yl)ethyl]prop-2-enamide](/img/structure/B2418689.png)





![N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}furan-3-carboxamide](/img/structure/B2418698.png)


![1-methyl-3-(2-methylallyl)-7-phenyl-8-(p-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2418703.png)

